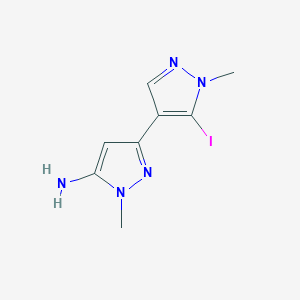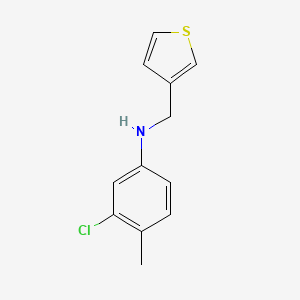![molecular formula C11H20N2O2 B13311877 tert-Butyl N-{3-azabicyclo[3.1.0]hexan-2-ylmethyl}carbamate](/img/structure/B13311877.png)
tert-Butyl N-{3-azabicyclo[3.1.0]hexan-2-ylmethyl}carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-{3-azabicyclo[310]hexan-2-ylmethyl}carbamate is a chemical compound with the molecular formula C11H20N2O2 It is a derivative of carbamic acid and features a tert-butyl group attached to a bicyclic azabicyclohexane structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-{3-azabicyclo[3.1.0]hexan-2-ylmethyl}carbamate typically involves the reaction of a suitable azabicyclohexane derivative with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
- Dissolve the azabicyclohexane derivative in an anhydrous solvent such as dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add tert-butyl chloroformate to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product with an organic solvent.
- Purify the product by column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
tert-Butyl N-{3-azabicyclo[3.1.0]hexan-2-ylmethyl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted carbamates with different functional groups replacing the original substituents.
科学的研究の応用
tert-Butyl N-{3-azabicyclo[3.1.0]hexan-2-ylmethyl}carbamate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of tert-Butyl N-{3-azabicyclo[3.1.0]hexan-2-ylmethyl}carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses. The specific molecular targets and pathways involved depend on the context of its application and the biological system under investigation.
類似化合物との比較
Similar Compounds
tert-Butyl N-{3-azabicyclo[3.1.0]hexan-1-ylmethyl}carbamate: A closely related compound with a similar structure but different substitution pattern.
tert-Butyl N-{3-azabicyclo[3.1.0]hexan-6-yl}carbamate: Another similar compound with variations in the bicyclic structure.
Uniqueness
tert-Butyl N-{3-azabicyclo[3.1.0]hexan-2-ylmethyl}carbamate is unique due to its specific substitution pattern and the presence of the tert-butyl group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific research applications and differentiating it from other similar compounds.
特性
分子式 |
C11H20N2O2 |
|---|---|
分子量 |
212.29 g/mol |
IUPAC名 |
tert-butyl N-(3-azabicyclo[3.1.0]hexan-2-ylmethyl)carbamate |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-9-8-4-7(8)5-12-9/h7-9,12H,4-6H2,1-3H3,(H,13,14) |
InChIキー |
UEHVMSBUAJMNRH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCC1C2CC2CN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



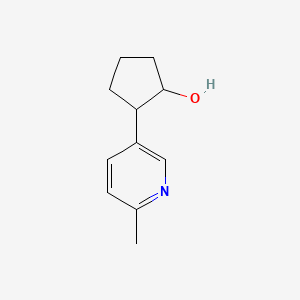


![2-[(3,4-Dimethylcyclohexyl)amino]ethan-1-ol](/img/structure/B13311819.png)


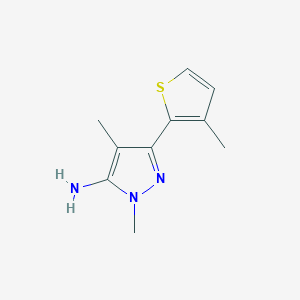
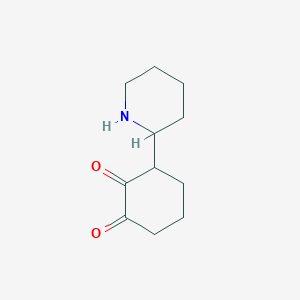
![1-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethane-1-thiol](/img/structure/B13311870.png)

